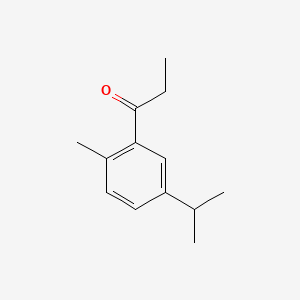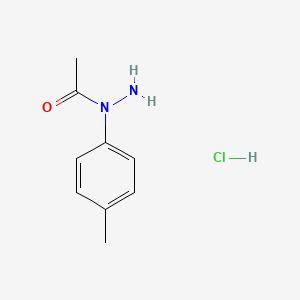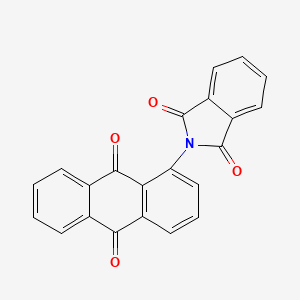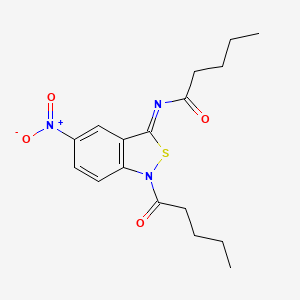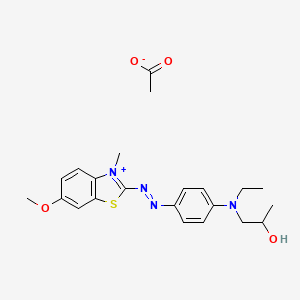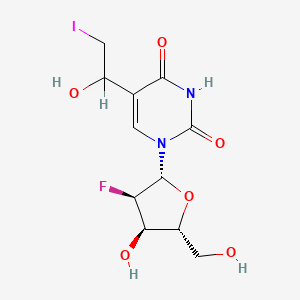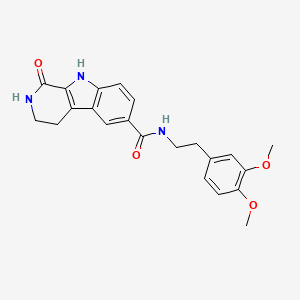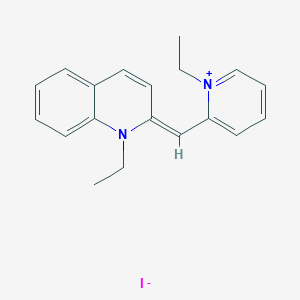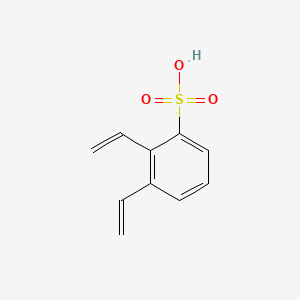
Tetrazinc trioxide sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazinc trioxide sulphate typically involves the reaction of zinc oxide with sulfuric acid under controlled conditions. The reaction can be represented as: [ 4ZnO + H_2SO_4 \rightarrow Zn_4O_3(SO_4) + H_2O ]
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity zinc oxide and sulfuric acid, with the reaction carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tetrazinc trioxide sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state zinc compounds, while reduction reactions may yield lower oxidation state zinc compounds .
Scientific Research Applications
Tetrazinc trioxide sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: It is being investigated for its potential therapeutic properties, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings, pigments, and ceramics
Mechanism of Action
The mechanism by which tetrazinc trioxide sulphate exerts its effects involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can interact with various enzymes and proteins, influencing their activity and function. This can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc carbonate (ZnCO3)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
- Zinc sulphate (ZnSO4)
Uniqueness: Tetrazinc trioxide sulphate is unique due to its specific molecular structure and the presence of both zinc and sulfate ions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other zinc compounds may not be able to fulfill .
Properties
CAS No. |
59766-35-7 |
|---|---|
Molecular Formula |
O7SZn4 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
tetrazinc;oxygen(2-);sulfate |
InChI |
InChI=1S/H2O4S.3O.4Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2 |
InChI Key |
VEVDFHYTLQZUJT-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


